molecular formula C9H9NO B177197 5-Hydroxy-3-methylindole CAS No. 1125-40-2

5-Hydroxy-3-methylindole

Cat. No.: B177197
CAS No.: 1125-40-2
M. Wt: 147.17 g/mol
InChI Key: NPHFOFOYWYLBTF-UHFFFAOYSA-N
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Description

5-Hydroxy-3-methylindole is a chemical compound with the molecular formula C9H9NO . It is also known by other names such as 3-Methyl-1H-indol-5-ol and 5-hydroxyskatole . The molecular weight of this compound is 147.17 g/mol .


Synthesis Analysis

The synthesis of indole derivatives, including this compound, has been a subject of interest in recent research . Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . Apart from indole, liver CYP450, especially CYP1A, CYP2A, and CYP2E1, plays a key role in skatole metabolism and produces seven known skatole metabolites, one of which is this compound .


Molecular Structure Analysis

The IUPAC name for this compound is 3-methyl-1H-indol-5-ol . The InChI string is InChI=1S/C9H9NO/c1-6-5-10-9-3-2-7(11)4-8(6)9/h2-5,10-11H,1H3 . The Canonical SMILES is CC1=CNC2=C1C=C(C=C2)O .


Chemical Reactions Analysis

Indole and its derivatives, including this compound, are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 147.17 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 1 . The Rotatable Bond Count is 0 . The Exact Mass and Monoisotopic Mass are both 147.068413911 g/mol . The Topological Polar Surface Area is 36 Ų .

Scientific Research Applications

Analysis in Biological Samples

5-Hydroxy-3-methylindole has been analyzed in human urine using electron capture gas chromatography. This method was applied to study its excretion in epileptic patients and normal controls, providing insights into its potential biological roles and variations in different health conditions (Mori et al., 1978).

Impact on Glioma Cell Functions

Research has explored the influence of analogues of 5-hydroxyindole, like 3-acetyl-5-hydroxy-2-methylindole, on rat C6 glioma cells. These compounds can affect mitochondrial membrane potential, induce autophagy, and decrease cell proliferation, indicating potential for therapeutic applications in cancer treatment (Panada et al., 2022).

Environmental Applications

Studies have also investigated the degradation of related compounds like 3-methylindole using ionizing radiation. This research is significant for addressing pollution from nitrogenous heterocyclic compounds in industrial wastewater, demonstrating effective removal and degradation pathways (He et al., 2022).

Bioactivation in Human Liver Microsomes

Research on the metabolism and bioactivation of 3-methylindole in human liver microsomes has helped in understanding its oxidized metabolites and reactive intermediates. This study aids in comprehending the biochemical transformation and potential impacts of this compound in the human body (Yan et al., 2007).

Role in Pig Liver Metabolism

The metabolism of 3-methylindole and its metabolites in porcine liver also highlights its relevance in animal biochemistry and potential implications in veterinary medicine or food safety (Díaz & Squires, 2003).

Potential in Cancer Research

There is ongoing research into compounds like 5-hydroxyindole and their derivatives for their antitumor activity, such as hydrazone derivatives of 5-substituted 2-chloro-3-formyl-6-methylindole showing preliminary results against leukemia (Andreani et al., 1979).

Pharmacological Effects

5-Hydroxyindole has been studied for its effects on human alpha 7 nicotinic acetylcholine receptors, indicating its potential in neurological research and understanding its role in neurotransmitter systems (Zwart et al., 2002).

Mechanism of Action

Target of Action

5-Hydroxy-3-methylindole, also known as 3-Methyl-1H-indol-5-ol, primarily targets L-type calcium channels located on the colonic smooth muscle cells . These channels play a crucial role in regulating the contractility of the gut.

Mode of Action

The compound interacts with its targets by accelerating gut contractility. It achieves this by activating the L-type calcium channels on the colonic smooth muscle cells . This activation leads to an increase in the contractility of the gut, thereby affecting the total gut transit time.

Biochemical Pathways

This compound is a product of the metabolism of tryptophan, an essential amino acid, catalyzed by intestinal microorganisms . The production of this compound is dependent on the microbiota composition and pH levels . It is also involved in the stimulation of a cell line model of intestinal enterochromaffin cells, resulting in a significant increase in serotonin production .

Pharmacokinetics

It is known that gut microbiota plays a significant role in the bioconversion of indoles from tryptophan .

Result of Action

The primary molecular effect of this compound is the acceleration of gut contractility via the activation of L-type calcium channels . On a cellular level, it stimulates intestinal enterochromaffin cells, leading to an increase in serotonin production . These actions contribute to its role in altering gut motility.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the production of this compound is dependent on the composition of the gut microbiota and pH levels . Dietary intake also has a wide influence on gut microbiota and the related indole metabolism .

Biochemical Analysis

Biochemical Properties

5-Hydroxy-3-methylindole interacts with several enzymes, proteins, and other biomolecules. It is a product of the metabolism of tryptophan catalyzed by intestinal microorganisms . The compound can be converted into indoleacryloyl glycine in the liver .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It also accelerates gut contractility via activation of L-type calcium channels located on the colonic smooth muscle cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is involved in the bioconversion of indoles from tryptophan, an essential amino acid derived entirely from the diet .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has good safety profiles, with hemolytic effects less than 5% (200 μM) and IC50 greater than 150 µM found in the majority of the SH-SY5Y and bEnd3 cell lines .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. When administered orally in rats, it significantly accelerates the total gut transit time .

Metabolic Pathways

This compound is involved in the metabolic pathways of tryptophan. It interacts with enzymes such as liver CYP450, especially CYP1A, CYP2A, and CYP2E1, which play a key role in its metabolism .

Properties

IUPAC Name

3-methyl-1H-indol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-6-5-10-9-3-2-7(11)4-8(6)9/h2-5,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPHFOFOYWYLBTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60150075
Record name 5-Hydroxy-3-methylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60150075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1125-40-2
Record name 3-Methyl-1H-indol-5-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1125-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxy-3-methylindole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001125402
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxy-3-methylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60150075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-HYDROXY-3-METHYLINDOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21QUG33SLM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the known metabolic pathways of 5-Hydroxy-3-methylindole in pigs?

A1: Research indicates that this compound undergoes both sulfation and glucuronidation in porcine liver. The sulfation process is primarily mediated by the thermostable form of phenol-sulphotransferase (TS-PST) []. Interestingly, pigs exhibiting higher levels of this compound sulfation tended to have lower 3-methylindole accumulation in fat [].

Q2: Which cytochrome P450 enzymes are involved in the production of this compound?

A2: Studies utilizing a human embryonic kidney cell expression system have revealed that several porcine cytochrome P450 enzymes can generate this compound. These include CYP1A1, CYP2A19, CYP2C33v4, CYP2C49, CYP2E1, and CYP3A [].

Q3: How does cytochrome b5A influence the metabolism of 3-methylindole, the precursor to this compound?

A3: Co-transfection of cytochrome b5A with certain cytochrome P450 enzymes, like those mentioned above, has been shown to enhance the production of 3-methylindole metabolites, including this compound []. This suggests a potential role for cytochrome b5A in regulating skatole metabolism.

Q4: Can this compound be detected in human urine, and if so, what methods are used?

A4: Yes, this compound can be detected in human urine. Early research utilized gas chromatography with an electron capture detector (ECD) to quantify this compound [, , , , ]. Samples typically undergo extraction and derivatization steps before analysis [].

Q5: Has this compound been explored for applications in dyeing keratin fibers?

A5: Yes, patent literature describes the use of this compound, along with iodide ions or hydrogen peroxide, in formulations for dyeing keratin fibers, particularly human hair []. The specific dyeing mechanism and optimal conditions would be detailed in the patent itself.

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